(Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile
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Overview
Description
(Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a nitrile group, chlorophenyl, and diethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3,4-diethoxybenzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Using continuous flow reactors to optimize temperature, pressure, and reaction time.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Studied for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of (Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile depends on its specific application:
Biological Systems: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Catalysis: It may act as a ligand or catalyst in chemical reactions, facilitating the transformation of substrates.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile: Lacks the diethoxy groups, which may affect its reactivity and applications.
(Z)-2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile: Substitution of chlorine with bromine can lead to different chemical properties.
Uniqueness
Functional Groups:
Applications: Its specific structure may confer unique properties that are advantageous in certain applications, such as increased biological activity or improved material properties.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-3-22-18-10-5-14(12-19(18)23-4-2)11-16(13-21)15-6-8-17(20)9-7-15/h5-12H,3-4H2,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLKOMAZQWAXFB-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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